molecular formula C10H11N5 B8743729 3-(Pyridin-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 945262-29-3

3-(Pyridin-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8743729
M. Wt: 201.23 g/mol
InChI Key: GNZXCVATTPQTRU-UHFFFAOYSA-N
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Description

The compound “3-(Pyridin-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a heterocyclic compound . It is a pale yellow solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . The 1H NMR (200 MHz, DMSO) and 13C NMR (50 MHz, DMSO) spectra provide information about the hydrogen and carbon atoms in the molecule .

properties

CAS RN

945262-29-3

Product Name

3-(Pyridin-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

3-pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C10H11N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h1-4,12H,5-7H2

InChI Key

GNZXCVATTPQTRU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C3=CC=NC=C3)CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Pyridinyl)[1,2,4]triazolo[4,3-a]pyrazine (538 mg, 2.73 mmol) was hydrogenated under atmospheric hydrogen with 10% Pd/C as a catalyst in ethanol at ambient temperature for 36 hours. The catalyst was filtered off and the solvent was evaporated. The residue was purified on silica gel chromatography using 0-20% of 2M methanol in ammonia—Dichloromethane as eluent to give 3-(4-pyridinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine (0.288 g).
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